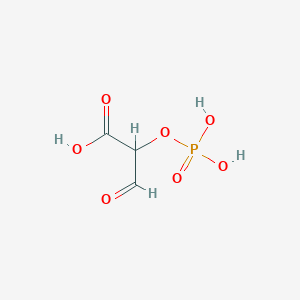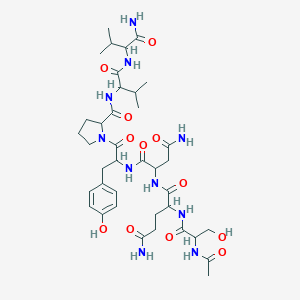
Tartronate semialdehyde phosphate
Descripción general
Descripción
3-Oxo-2-phosphonooxypropanoic acid, also known as phosphohydroxypyruvic acid, is an organic compound with the molecular formula C3H5O7P. It is a key intermediate in various biochemical pathways, particularly in the metabolism of amino acids and the glycolytic pathway. This compound plays a crucial role in the biosynthesis of serine, an essential amino acid involved in numerous physiological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-oxo-2-phosphonooxypropanoic acid typically involves the phosphorylation of hydroxypyruvic acid. One common method is the reaction of hydroxypyruvic acid with phosphoric acid under controlled conditions to yield the desired product. The reaction is usually carried out in an aqueous medium at a temperature range of 25-30°C, with a pH maintained around 7 to ensure optimal reaction conditions .
Industrial Production Methods: Industrial production of 3-oxo-2-phosphonooxypropanoic acid often employs enzymatic methods due to their specificity and efficiency. Enzymes such as hydroxypyruvate reductase and phosphotransferases are used to catalyze the phosphorylation of hydroxypyruvic acid. These enzymatic processes are carried out in bioreactors under controlled conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 3-Oxo-2-phosphonooxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-oxo-2-phosphonooxypropanoate.
Reduction: Reduction reactions can convert it into 3-hydroxy-2-phosphonooxypropanoic acid.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphonooxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild acidic or basic conditions.
Major Products Formed:
Oxidation: 3-oxo-2-phosphonooxypropanoate.
Reduction: 3-hydroxy-2-phosphonooxypropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Oxo-2-phosphonooxypropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in phosphorylation reactions.
Biology: The compound is crucial in studying metabolic pathways, particularly in the biosynthesis of amino acids like serine.
Mecanismo De Acción
The mechanism of action of 3-oxo-2-phosphonooxypropanoic acid involves its role as an intermediate in metabolic pathways. It acts as a substrate for enzymes such as hydroxypyruvate reductase and phosphotransferases, facilitating the transfer of phosphate groups and the reduction of hydroxypyruvic acid. These reactions are essential for the biosynthesis of serine and other amino acids, which are vital for cellular functions and growth .
Comparación Con Compuestos Similares
2-Oxo-3-phosphonooxypropanoic acid: Similar in structure but differs in the position of the phosphonooxy group.
Phosphohydroxypyruvic acid: Another name for 3-oxo-2-phosphonooxypropanoic acid, highlighting its role in phosphorylation reactions.
Uniqueness: 3-Oxo-2-phosphonooxypropanoic acid is unique due to its specific role in the biosynthesis of serine and its involvement in multiple metabolic pathways. Its ability to undergo various chemical reactions and its applications in different scientific fields make it a versatile and valuable compound .
Propiedades
IUPAC Name |
3-oxo-2-phosphonooxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5O7P/c4-1-2(3(5)6)10-11(7,8)9/h1-2H,(H,5,6)(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLQTRXAGCIRPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C(=O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70922684 | |
| Record name | 3-Oxo-2-(phosphonooxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70922684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14886-81-8, 118455-76-8 | |
| Record name | D-Tartronic semialdehyde phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014886818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tartronate semialdehyde phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118455768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Oxo-2-(phosphonooxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70922684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3-Bis(methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]prop-2-EN-1-one](/img/structure/B40233.png)

![1-(2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanone](/img/structure/B40239.png)



![2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol](/img/structure/B40244.png)

![7-methoxyimidazo[2,1-b]benzothiazole-2-carboxylic acid](/img/structure/B40249.png)





